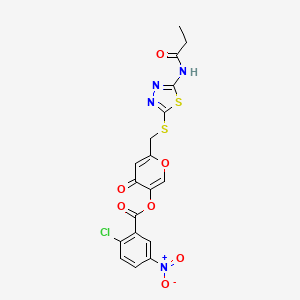

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(23(27)28)3-4-12(11)19/h3-7H,2,8H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFNYYDJWORIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule that incorporates multiple functional groups, notably a pyran ring, thiadiazole moiety, and various halogen substituents. This structure suggests potential for diverse biological activities, making it a valuable subject for medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 476.48 g/mol. The unique arrangement of its components allows for various interactions with biological targets, which can be critical for its efficacy in therapeutic applications.

Biological Activities

The biological activities attributed to this compound primarily stem from its structural components. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : The presence of the thiadiazole moiety is associated with anticancer activity in several derivatives.

- Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit certain enzymes, which could be beneficial in managing diseases like diabetes and hypertension.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |

| Benzoate derivatives | Ester functionality | Diverse biological effects |

The mechanism by which This compound exerts its biological effects involves binding to specific receptors or enzymes. For instance, modifications on the thiadiazole and pyran rings can significantly influence the interaction strength and specificity to target proteins.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : Research has demonstrated that derivatives similar to this compound possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Cancer Research : A study indicated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition Studies : The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, revealing promising results that could lead to therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from analogs in the substituents on the benzoate and thiadiazole moieties. Key comparisons include:

Notes:

- The propionamido group (vs. acetamido in ) increases lipophilicity, which may improve membrane permeability .

Anti-Mycobacterial Activity

- Dimedone-derived 4H-pyrans (e.g., compounds 4a-4j) exhibit superior activity against Mycobacterium bovis compared to acetylacetone-derived analogs (e.g., 4h, 4i) .

- The nitro group in the target compound’s benzoate moiety is associated with enhanced anti-tubercular activity in related heterocycles .

Antifungal Activity

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Efficiency : NMM-catalyzed MCRs offer high yields (>80%) and short reaction times (<6 hours) for 4H-pyran cores .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions:

- Step 1 : Preparation of the pyran-4-one core via cyclization of diketones or keto-esters under acidic conditions .

- Step 2 : Functionalization of the thiadiazole moiety by reacting 5-propionamido-1,3,4-thiadiazole-2-thiol with a bromomethylated pyran intermediate. This requires precise control of nucleophilic substitution conditions (e.g., anhydrous DMF, 60–80°C) .

- Step 3 : Esterification of the pyran-3-ol intermediate with 2-chloro-5-nitrobenzoyl chloride, typically using a base like triethylamine in dichloromethane .

Challenges : Competing side reactions (e.g., hydrolysis of the ester or thioether groups) and low yields due to steric hindrance. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical .

Basic: Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., pyran C=O at ~170 ppm, thiadiazole protons at 7–8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 545.98) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1720–1680 cm, nitro group vibrations at 1520–1350 cm) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioether formation to enhance nucleophilicity .

- Temperature Control : Maintain 60–70°C during esterification to prevent thermal decomposition of the nitro group .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate ester coupling reactions .

Example : A 15% yield increase was reported by replacing THF with DMF in the thiadiazole substitution step .

Advanced: How to resolve contradictions in spectral data during characterization?

- Orthogonal Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the pyran and thiadiazole moieties .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group positioning) by obtaining single-crystal data .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian 16) to validate structural hypotheses .

Basic: What biological targets or activities are associated with this compound?

- Enzyme Inhibition : Thiadiazole derivatives often target bacterial dihydrofolate reductase (DHFR) or tyrosine kinases .

- Anticancer Activity : Pyran esters show cytotoxicity via ROS generation; test using MTT assays on HeLa or MCF-7 cell lines .

- Antimicrobial Screening : Evaluate against Gram-positive bacteria (e.g., S. aureus) using disk diffusion assays .

Advanced: How to design experiments to elucidate the mechanism of action?

- Molecular Docking : Simulate binding interactions with DHFR (PDB ID: 1U72) or EGFR (PDB ID: 1M17) using AutoDock Vina .

- Kinetic Studies : Measure IC values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

- Metabolomic Profiling : Use LC-MS to track downstream metabolic disruptions (e.g., folate pathway intermediates in bacterial models) .

Advanced: How to address discrepancies in biological activity across studies?

- SAR Analysis : Systematically modify substituents (e.g., replace nitro with cyano groups) to isolate pharmacophores .

- Solubility Correction : Account for DMSO concentration effects in cell-based assays; use ≤0.1% to avoid false negatives .

- Strain-Specific Testing : Replicate assays on multiple bacterial strains/cell lines to rule out species-dependent activity .

Advanced: What strategies enhance the compound’s stability or bioavailability?

- Prodrug Design : Mask the ester group as a phosphate salt to improve aqueous solubility .

- Microencapsulation : Use PLGA nanoparticles to protect the nitro group from enzymatic degradation .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -NH) to reduce LogP from 3.2 to ≤2.5, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.